2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridazine ring, and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with the indoline moiety.
Imidazole Synthesis: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles.
Pyridazine Synthesis: The pyridazine ring can be prepared via the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves the coupling of the imidazole and pyridazine intermediates with the indoline moiety, typically using thiol-based coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The indoline moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Pyridazine Derivatives: Compounds such as pyridazine-based inhibitors are known for their anti-inflammatory and anticancer activities.
Indoline Derivatives: Indoline-based compounds like indomethacin are used as anti-inflammatory agents.
Uniqueness
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is unique due to its combination of three distinct functional groups, which may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one or two of these groups.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c23-17(22-9-7-13-3-1-2-4-14(13)22)11-24-16-6-5-15(19-20-16)21-10-8-18-12-21/h1-6,8,10,12H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFRFGHFENQADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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